molecular formula C18H12BrClN4O5S B2898679 5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450336-41-1

5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2898679
CAS No.: 450336-41-1
M. Wt: 511.73
InChI Key: KGFGWDGWDNKXBS-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with a sulfone (5,5-dioxido) group. The structure includes a 4-nitrophenyl substituent at the 2-position of the pyrazole ring and a benzamide moiety substituted with bromo (5-position) and chloro (2-position) groups. The sulfone group enhances metabolic stability, while the nitro group may influence redox properties or binding interactions .

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrClN4O5S/c19-10-1-6-15(20)13(7-10)18(25)21-17-14-8-30(28,29)9-16(14)22-23(17)11-2-4-12(5-3-11)24(26)27/h1-7H,8-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFGWDGWDNKXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound, characterized by a thieno[3,4-c]pyrazole core and multiple halogen substituents, exhibits potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of 5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is C18H12BrClN3O3SC_{18}H_{12}BrClN_3O_3S with a molecular weight of 501.2 g/mol. The presence of bromine and chlorine atoms along with a nitrophenyl group contributes to its reactivity and biological interactions.

Structural Features

FeatureDescription
Molecular FormulaC18H12BrClN3O3SC_{18}H_{12}BrClN_3O_3S
Molecular Weight501.2 g/mol
Core StructureThieno[3,4-c]pyrazole
Functional GroupsBromine, Chlorine, Nitrophenyl

Pharmacological Profile

Research indicates that compounds with similar structural motifs to 5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibit a broad spectrum of biological activities including:

  • Antimicrobial : Compounds in the pyrazolone class have shown significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory : The thieno[3,4-c]pyrazole derivatives are known for their anti-inflammatory effects .
  • Antitumor : Some derivatives have demonstrated antitumor activity in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely linked to its structural features. The introduction of certain substituents can enhance its efficacy against specific biological targets. For instance:

  • Halogen Substituents : The presence of bromine and chlorine has been associated with increased potency in antimicrobial assays.
  • Nitrophenyl Group : This moiety is believed to enhance the compound's interaction with biological targets through electron-withdrawing effects.

Antimicrobial Activity

A study evaluated various pyrazolone derivatives for their antimicrobial efficacy. Compound analogs similar to 5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide were tested against common pathogens. Notably:

  • MIC Values : Certain derivatives showed Minimum Inhibitory Concentration (MIC) values as low as 0.39 mg/mL against Klebsiella pneumoniae .

Anti-inflammatory Effects

In another research effort focusing on the anti-inflammatory potential of thieno[3,4-c]pyrazole derivatives, compounds demonstrated significant inhibition of pro-inflammatory cytokines in cellular models. These findings suggest that modifications to the thieno[3,4-c]pyrazole core can yield compounds with enhanced therapeutic profiles.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogs

Compound Name Core Structure Key Substituents Functional Groups Present
Target Compound Thieno[3,4-c]pyrazole 4-nitrophenyl, 5-bromo-2-chlorobenzamide Sulfone, nitro, amide, halogens
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Thieno[3,4-c]pyrazole 4-methylphenyl, 4-bromobenzamide Sulfoxide (5-oxido), amide, bromine
5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Thieno[3,4-c]pyrazole 2,4-dimethylphenyl, 5-bromo-2-chlorobenzamide Sulfone, amide, halogens, methyl
N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide Thiazole Phenyl, 3,5-dichloro-2-hydroxybenzamide Hydroxyl, amide, halogens
5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Triazole-thione + benzoxazole 4-bromophenyl, 2-methylphenyl C=S, C=N, bromine

Key Observations :

Core Heterocycles: The target compound and its closest analogs (Entries 1–3) retain the thieno[3,4-c]pyrazole core, whereas Entry 4 uses a thiazole, and Entry 5 employs a triazole-thione fused with benzoxazole.

Substituent Effects :

  • Nitro vs. Methyl : The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in Entry 3. This difference may alter solubility, redox behavior, or target affinity .
  • Halogen Positioning : The 5-bromo-2-chloro substitution on the benzamide (target compound) differs from the 4-bromo (Entry 5) or dichloro (Entry 4) patterns, affecting steric and electronic profiles.

Sulfone vs. Sulfoxide : The 5,5-dioxido (sulfone) group in the target compound and Entry 3 enhances polarity and metabolic stability compared to the sulfoxide (5-oxido) in Entry 5 .

Spectroscopic and Physicochemical Properties

Table 2: Comparative Spectroscopic Data

Compound Name IR Peaks (cm⁻¹) ¹H-NMR Shifts (δ, ppm) Molecular Weight (g/mol)
Target Compound ~3300 (NH), ~1700 (C=O), ~1350–1150 (S=O) (Inferred) Expected aromatic protons: 7.0–8.5 (nitrophenyl) ~540 (Estimated)
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Not reported Not reported ~470 (Estimated)
5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 3319 (NH), 1593 (C=N), 1212 (C=S), 533 (C-Br) 9.51 (triazole NH), 6.10–8.01 (aromatic), 2.55 (CH3) 463.3

Analysis :

  • IR Spectroscopy : The target compound’s amide C=O stretch (~1700 cm⁻¹) and sulfone S=O stretches (~1350–1150 cm⁻¹) distinguish it from analogs with thione (C=S, ~1212 cm⁻¹) or benzoxazole (C=N, ~1593 cm⁻¹) groups .
  • ¹H-NMR : The 4-nitrophenyl group in the target compound would deshield aromatic protons, likely resonating downfield (e.g., ~8.0–8.5 ppm) compared to methyl-substituted analogs (e.g., 6.10–8.01 ppm in Entry 1) .

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